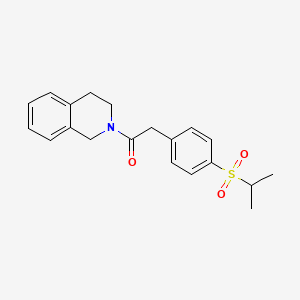
3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine, commonly known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of pyridazine-based compounds and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of DFP-10825 involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. DFP-10825 binds to the ATP-binding site of mTOR and inhibits its activity, leading to the downregulation of downstream targets such as p70S6K and 4E-BP1. This results in the inhibition of protein synthesis and cell growth, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. DFP-10825 has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. In addition, DFP-10825 has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. DFP-10825 has also been found to exhibit high potency and selectivity against cancer cells, making it a promising candidate for further development. However, DFP-10825 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, the mechanism of action of DFP-10825 is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
DFP-10825 has shown promising results in preclinical studies, and there is a need for further research to explore its potential as a therapeutic agent. Some future directions for research on DFP-10825 include:
1. Clinical trials to evaluate the safety and efficacy of DFP-10825 in cancer patients.
2. Studies to investigate the pharmacokinetics and pharmacodynamics of DFP-10825 in vivo.
3. Development of new formulations to improve the solubility and bioavailability of DFP-10825.
4. Investigation of the mechanism of action of DFP-10825 to identify new targets for cancer therapy.
5. Screening of DFP-10825 against a wider range of cancer cell lines to identify its potential as a broad-spectrum anticancer agent.
Conclusion
DFP-10825 is a novel small molecule that has shown promising results in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, leading to the inhibition of cancer cell growth and proliferation. DFP-10825 has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on DFP-10825 is needed to explore its potential as a therapeutic agent for cancer treatment.
Synthesemethoden
DFP-10825 is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 4-fluorobenzyl bromide to form an intermediate, which is then reacted with 2-chloropyridazine in the presence of a base to yield the final product. The synthesis method of DFP-10825 has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DFP-10825 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-23-17-9-5-14(11-18(17)24-2)16-8-10-19(22-21-16)25-12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMGOKGEPVEBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-mesitylacetamide](/img/structure/B2950851.png)


![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride](/img/structure/B2950855.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(3-fluorobenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2950857.png)

![1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole](/img/structure/B2950863.png)

![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2950868.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950869.png)

![3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2950871.png)
